molecular formula C7H3BrINO B12873178 2-Bromo-6-iodobenzo[d]oxazole

2-Bromo-6-iodobenzo[d]oxazole

Cat. No.: B12873178
M. Wt: 323.91 g/mol
InChI Key: LSEAHTOOZUZZKY-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both bromine and iodine atoms attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution Reactions: Various substituted benzoxazole derivatives.

    Coupling Reactions: Biaryl and alkyne derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

  • 6-Bromo-2-iodobenzo[d]oxazole
  • 2-Bromo-4-iodobenzo[d]oxazole
  • 2-Iodo-6-bromobenzo[d]oxazole

Comparison: 2-Bromo-6-iodobenzo[d]oxazole is unique due to the specific positioning of bromine and iodine atoms on the benzoxazole ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

2-bromo-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

LSEAHTOOZUZZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)Br

Origin of Product

United States

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